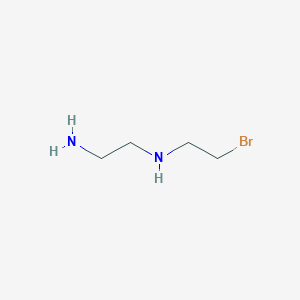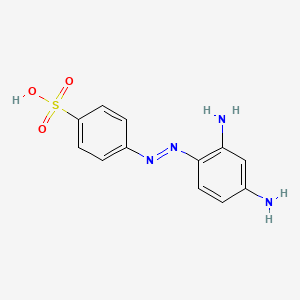
(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a thioxo group attached to an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with an α-amino acid ester. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-5-methyl-2-thioxoimidazolidin-4-one: The enantiomer of the compound, which may have different biological activities.
3-Amino-2-thioxoimidazolidin-4-one: Lacks the methyl group, which can affect its reactivity and properties.
5-Methyl-2-thioxoimidazolidin-4-one:
Uniqueness
(S)-3-Amino-5-methyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H7N3OS |
|---|---|
Peso molecular |
145.19 g/mol |
Nombre IUPAC |
(5S)-3-amino-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3OS/c1-2-3(8)7(5)4(9)6-2/h2H,5H2,1H3,(H,6,9)/t2-/m0/s1 |
Clave InChI |
FRPVYUYBHWBPHE-REOHCLBHSA-N |
SMILES isomérico |
C[C@H]1C(=O)N(C(=S)N1)N |
SMILES canónico |
CC1C(=O)N(C(=S)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)



